

4-Fluoro-3-(trifluoromethyl)benzyl alcohol molecular weight

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Compound of Interest

Compound Name: 4-Fluoro-3-(trifluoromethyl)benzyl
alcohol

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An In-Depth Technical Guide to **4-Fluoro-3-(trifluoromethyl)benzyl Alcohol**: Properties, Synthesis, and Applications

Introduction

4-Fluoro-3-(trifluoromethyl)benzyl alcohol is a critical fluorinated building block in modern organic synthesis. Its unique molecular architecture, featuring a benzyl alcohol moiety substituted with both a fluorine atom and a trifluoromethyl (CF₃) group, makes it an exceptionally valuable intermediate. These fluorine-containing substituents impart distinct electronic properties, enhanced metabolic stability, and increased lipophilicity to target molecules. This guide offers a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, its significant applications, and essential safety guidelines for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties and Characterization

The strategic placement of the electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring significantly influences the reactivity of the benzylic alcohol. The CF₃ group at the meta position and the fluorine at the para position (relative to the alcohol) modulate the acidity of the hydroxyl proton and the reactivity of the aromatic ring itself.

Characterization of **4-Fluoro-3-(trifluoromethyl)benzyl alcohol** is typically achieved through standard analytical techniques. Infrared (IR) spectroscopy will reveal characteristic peaks for

the O-H stretch of the alcohol, while Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , and ^{19}F) provides definitive structural confirmation. Mass spectrometry (MS) is used to confirm the molecular weight.^{[1][2]}

Table 1: Key Physicochemical Properties

Property	Value	Source
Molecular Weight	194.13 g/mol	[3][4][5]
Exact Mass	194.1263 g/mol	[1]
Chemical Formula	$\text{C}_8\text{H}_6\text{F}_4\text{O}$	[1][3][4]
CAS Number	67515-61-1	[1][3][4]
Appearance	Colorless transparent liquid	[5]
Boiling Point	80-85 °C at 0.1 mmHg	[3][5]
Density	~1.377 g/cm ³	[3][5]
pKa	13.72 ± 0.10 (Predicted)	[3][5]
Storage	Sealed in a dry place at room temperature	[5]

Synthesis and Reaction Pathway

The most common and direct route for the preparation of **4-Fluoro-3-(trifluoromethyl)benzyl alcohol** is the reduction of its corresponding carboxylic acid, 4-fluoro-3-(trifluoromethyl)benzoic acid. This transformation requires a potent reducing agent capable of converting a carboxylic acid to a primary alcohol. While various hydrides can be employed, Diisobutylaluminium hydride (DIBAL-H) is particularly effective as it can be used at lower temperatures, offering high selectivity and minimizing side reactions, such as the reduction of the trifluoromethyl group.^[6]

Experimental Protocol: Reduction of 4-Fluoro-3-(trifluoromethyl)benzoic Acid using DIBAL-H

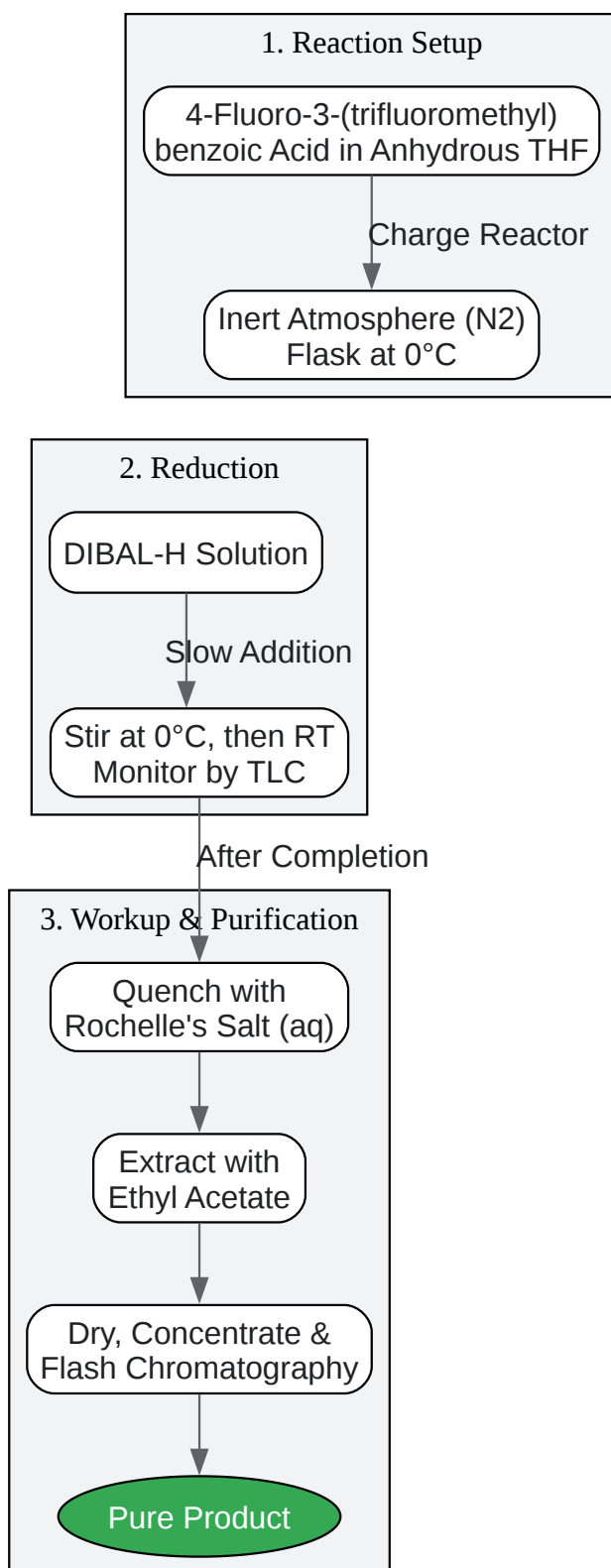
This protocol describes a representative lab-scale synthesis.

Causality and Self-Validation: The choice of DIBAL-H is critical for a clean reduction without affecting the sensitive CF₃ group. The reaction is run under an inert atmosphere (Nitrogen or Argon) because organoaluminum reagents are pyrophoric and react violently with moisture. The low-temperature addition controls the reaction's exothermicity. The quenching step with Rochelle's salt is a standard workup for aluminum hydride reductions, as the tartrate chelates aluminum salts, facilitating their removal from the organic phase and preventing the formation of problematic emulsions.

Step-by-Step Methodology:

- **Reactor Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.
- **Reagent Preparation:** 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) (approx. 5 mL per mmol of acid) and transferred to the flask.
- **Inert Atmosphere:** The system is purged with dry nitrogen for 10-15 minutes.
- **Cooling:** The flask is cooled to 0 °C using an ice-water bath.
- **Reducing Agent Addition:** Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 2.5 eq) is added dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
- **Reaction Monitoring:** After the addition is complete, the reaction is allowed to stir at 0 °C for 1 hour, followed by warming to room temperature for an additional 2-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** The flask is cooled back to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).
- **Extraction:** The mixture is stirred vigorously for 1 hour until two clear layers form. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.

- Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO_4), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure **4-fluoro-3-(trifluoromethyl)benzyl alcohol**.



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Caption: Synthetic workflow for **4-Fluoro-3-(trifluoromethyl)benzyl alcohol**.

Core Applications in Research and Development

The utility of **4-Fluoro-3-(trifluoromethyl)benzyl alcohol** stems from the dual reactivity of its alcohol functional group and the unique properties imparted by its fluorine substituents.

- **Pharmaceutical Synthesis:** This compound is a key intermediate for synthesizing active pharmaceutical ingredients (APIs). The trifluoromethyl group is a well-known bioisostere for other groups and can significantly enhance a drug's metabolic stability, binding affinity, and membrane permeability. It is particularly valuable in the development of drugs targeting central nervous system (CNS) disorders and other therapeutic areas.^[4]
- **Agrochemicals:** In the agrochemical industry, this alcohol serves as a precursor for novel herbicides, fungicides, and insecticides.^[4] The presence of the CF₃ group often correlates with increased biological efficacy and better transport properties within the target pest or plant.
- **Materials Science:** The fluorinated benzyl moiety can be incorporated into specialty polymers and coatings.^[4] This can enhance thermal stability, chemical resistance, and durability, making the resulting materials suitable for demanding industrial applications.
- **Organic Synthesis:** The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted into halides and other leaving groups, allowing for its versatile incorporation into more complex molecular frameworks.^[7]

Handling, Safety, and Storage

As a laboratory chemical, **4-Fluoro-3-(trifluoromethyl)benzyl alcohol** requires careful handling.

- **Hazards:** It is classified as an irritant and may cause skin, eye, and respiratory tract irritation.^{[8][9]} The toxicological properties have not been fully investigated.^[8]
- **Personal Protective Equipment (PPE):** Always wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile rubber), and safety glasses or a face shield.^[9] All handling should be performed in a well-ventilated area or a chemical fume hood.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][10]
- First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[8] For skin contact, wash off with soap and plenty of water.[8] If inhaled, move the person to fresh air.[8]

Conclusion

4-Fluoro-3-(trifluoromethyl)benzyl alcohol is more than just a chemical intermediate; it is an enabling tool for innovation in science. Its well-defined physicochemical properties, accessible synthesis, and the advantageous characteristics imparted by its fluorinated structure make it a cornerstone for the development of advanced pharmaceuticals, high-performance agrochemicals, and specialty materials. A thorough understanding of its chemistry and safe handling practices is essential for harnessing its full potential in research and development.

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